molecular formula C19H18N2O4 B4632543 5-[(2-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide

5-[(2-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide

Cat. No.: B4632543
M. Wt: 338.4 g/mol
InChI Key: WVXGKVDQIVNZAR-UHFFFAOYSA-N
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Description

5-[(2-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.12665706 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Hyperbranched Aromatic Polyamide

A study on the thermal polymerization of certain monomers to give hyperbranched aromatic polyamides demonstrates the application of complex organic molecules in creating new polymeric materials. These polymers exhibited solubility in various organic solvents and had significant molecular weights, indicating their potential for use in materials science and engineering applications (Yang, Jikei, & Kakimoto, 1999).

Novel Compounds with Anti-Inflammatory and Analgesic Properties

Research into novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone as potential anti-inflammatory and analgesic agents highlights the exploration of complex organic molecules for therapeutic applications. These compounds showed significant COX-2 inhibition and analgesic activity, showcasing the pharmaceutical potential of meticulously designed organic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Agents from Dicationic Imidazo[1,2-a]pyridines

A study on the synthesis of dicationic imidazo[1,2-a]pyridines for antiprotozoal applications revealed the creation of compounds with strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens. This research underscores the potential of complex organic molecules in developing new antiprotozoal therapies (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Serotonin 1A Receptors in Alzheimer's Disease

Investigation using a selective serotonin 1A molecular imaging probe in Alzheimer's disease patients highlighted the biomedical imaging applications of complex organic molecules. Such compounds can quantify receptor densities in the brain, providing valuable insights into neurological conditions (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

Cytotoxicity of Thieno[2,3-b]pyridine Derivatives

The synthesis and testing of thieno[2,3-b]pyridine derivatives for antiproliferative activity against cancer cell lines demonstrate the use of complex organic structures in cancer research. These studies provide a foundation for the development of new chemotherapeutic agents (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-4-2-3-5-17(16)24-13-15-6-7-18(25-15)19(22)21-12-14-8-10-20-11-9-14/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXGKVDQIVNZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.